molecular formula C17H15N5O3S2 B1252456 2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide

2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide

Cat. No. B1252456
M. Wt: 401.5 g/mol
InChI Key: OIWXYXFBRDMAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide is a C-nitro compound.

Scientific Research Applications

Antiviral and Antibacterial Properties

  • Compounds similar to 2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide have been found to exhibit notable antiviral and antibacterial activities. A study by Tang et al. (2019) on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety demonstrated significant antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, as well as antiviral activities against tobacco mosaic virus.

Anticancer Potential

  • Derivatives of 1,3,4-thiadiazole have shown promising results in anticancer research. Evren et al. (2019) reported the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides with selective cytotoxicity against human lung adenocarcinoma cells. Similarly, Çevik et al. (2020) found that some N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives exhibited promising cytotoxic activity against cancer cell lines.

Antileishmanial Activity

  • Research into 1,3,4-thiadiazole derivatives has also indicated potential antileishmanial properties. A study by Vosooghi et al. (2015) on (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran revealed that these compounds showed better activity than the standard drug Glucantime against Leishmania major.

properties

Product Name

2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide

Molecular Formula

C17H15N5O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C17H15N5O3S2/c1-11-6-2-3-7-12(11)19-16-20-21-17(27-16)26-10-15(23)18-13-8-4-5-9-14(13)22(24)25/h2-9H,10H2,1H3,(H,18,23)(H,19,20)

InChI Key

OIWXYXFBRDMAIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide

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